crystal structure and spectral analysis of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
crystal structure and spectral analysis of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
An In-Depth Technical Guide to the Crystal Structure and Spectral Analysis of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Executive Summary & Chemical Identity
As a Senior Application Scientist, I approach the structural elucidation of [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid (CAS: 5450-31-7) not merely as a routine analytical exercise, but as a critical gateway to understanding its pharmacodynamic potential. Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, proton pump inhibitors, and selective kinase inhibitors[1, 2].
The presence of the 5-chloro substituent introduces electronegative asymmetry, while the thioacetic acid moiety acts as a flexible, hydrogen-bonding appendage. This dual nature dictates its behavior in both the solid state (crystal packing) and in solution (spectral properties). This whitepaper provides a comprehensive, self-validating framework for the crystallographic and spectral characterization of this molecule.
Table 1: Chemical Identity & Physical Properties
| Property | Value / Description |
| Chemical Name | [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
| IUPAC Name | 2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetic acid |
| CAS Registry Number | 5450-31-7 |
| Molecular Formula | C₉H₇ClN₂O₂S |
| Molecular Weight | 242.68 g/mol |
| Key Structural Features | Benzimidazole core, 5-chloro substitution, thioether linkage, carboxylic acid |
Crystallographic Analysis (Solid-State Conformation)
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute 3D conformation of small molecules. For benzimidazole-thioacetic acid derivatives, SC-XRD is crucial for resolving tautomeric states and mapping the complex intermolecular hydrogen-bonding networks that dictate the compound's physicochemical properties (e.g., solubility and melting point).
Structural Features & Causality
In the solid state,[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid is locked in the thioether configuration, precluding the thiol-thione tautomerism seen in its precursor, 5-chloro-2-mercaptobenzimidazole [3, 4].
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Hydrogen Bonding Network: The dominant structural motif is the formation of centrosymmetric dimers via strong O−H⋯O hydrogen bonds between the carboxylic acid groups. A secondary hydrogen-bonding network occurs between the benzimidazole N−H donor and the carbonyl oxygen (or imidazole nitrogen) of adjacent molecules, forming infinite 1D polymeric chains.
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π−π Stacking: The planar benzimidazole rings engage in face-to-face π−π stacking interactions, typically with a centroid-to-centroid distance of ~3.5 to 3.8 Å, stabilizing the crystal lattice.
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Halogen Bonding: The 5-chloro substituent acts as a halogen bond donor ( C−Cl⋯π or C−Cl⋯O ), which introduces a directional electrostatic interaction that influences the overall packing symmetry, often driving the crystallization into a monoclinic ( P21/c ) or triclinic ( P1ˉ ) space group.
Crystallization & XRD Workflow
Workflow for single-crystal growth and X-ray diffraction analysis.
Spectral Characterization (Solution & Gas-Phase Dynamics)
To validate the structural integrity of the synthesized compound prior to biological assaying, a multi-modal spectral approach is required.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides atomic-level resolution of the molecule in solution.
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Solvent Causality: We utilize Dimethyl Sulfoxide-d6 (DMSO-d6) rather than CDCl₃. The strong intermolecular hydrogen bonds of the carboxylic acid and benzimidazole moieties render the compound largely insoluble in non-polar solvents. DMSO effectively disrupts these H-bonds, ensuring a sharp, well-resolved spectrum.
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1H NMR Dynamics: The methylene protons ( −CH2− ) of the acetic acid group appear as a distinct singlet. The acidic protons (COOH and NH) are highly deshielded and appear as broad singlets above 12 ppm due to rapid chemical exchange with trace water in the solvent.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) or Electron Impact (EI) MS reveals the compound's stability and fragmentation pathways. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as an internal diagnostic tool for peak assignment.
Proposed mass spectrometry fragmentation pathway highlighting isotopic distribution.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints to ensure data integrity.
Protocol 1: Single-Crystal Growth via Slow Evaporation
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Preparation: Dissolve 50 mg of highly pure [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid in 5 mL of a 1:1 mixture of Ethanol and Dimethylformamide (DMF). Causality: DMF provides high solubility, while Ethanol acts as an anti-solvent to lower the solubility threshold as it evaporates.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 10 mL glass vial. Validation Check: The solution must be optically clear. Particulates act as heterogeneous nucleation sites, leading to microcrystalline powder rather than single crystals.
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Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes using a needle. Place the vial in a vibration-free environment at a constant 25°C.
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Harvesting: After 7-14 days, inspect the vial under a polarized light microscope. Validation Check: Select crystals that exhibit uniform extinction (birefringence) when the polarizer is rotated, confirming a single-crystal domain.
Protocol 2: NMR Sample Preparation and Acquisition
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Sample Prep: Weigh exactly 10 mg of the dried compound and dissolve in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is at least 4 cm to prevent magnetic field inhomogeneities.
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Acquisition (1H NMR): Acquire data at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the quaternary and acidic protons.
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Validation Check: Calibrate the spectrum using the TMS peak at 0.00 ppm. The residual solvent peak for DMSO should appear precisely at 2.50 ppm.
Data Presentation
The following tables summarize the expected quantitative spectral data for[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid, serving as a reference standard for structural verification.
Table 2: FT-IR Vibrational Mode Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment / Vibrational Mode |
| ~3100 - 2500 | Broad, Strong | O-H stretch (carboxylic acid, H-bonded) & N-H stretch |
| ~1715 | Sharp, Strong | C=O stretch (carbonyl of acetic acid) |
| ~1620 | Medium | C=N stretch (benzimidazole ring) |
| ~1450 | Medium | C-C aromatic ring stretch |
| ~745 | Strong | C-Cl stretch (halogen substituent) |
Table 3: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d6)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Assignment |
| ¹H | 12.80 | br s, 1H | -COOH (exchanges with D₂O) |
| ¹H | 12.55 | br s, 1H | Benzimidazole N-H |
| ¹H | 7.55 | d, J = 8.5 Hz, 1H | Ar-H (C4 or C7) |
| ¹H | 7.48 | d, J = 2.0 Hz, 1H | Ar-H (C4 or C7, adjacent to Cl) |
| ¹H | 7.15 | dd, J = 8.5, 2.0 Hz, 1H | Ar-H (C6) |
| ¹H | 4.12 | s, 2H | -S-CH₂- (methylene protons) |
| ¹³C | 170.5 | Singlet | C=O (Carbonyl carbon) |
| ¹³C | 151.2 | Singlet | C=N (Benzimidazole C2) |
| ¹³C | 139.5, 135.0, 126.5, 121.8, 114.5, 113.2 | Multiplets | Aromatic carbons (C4-C9) |
| ¹³C | 34.8 | Singlet | -S-CH₂- (Aliphatic carbon) |
References
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Amino acid conjugates of 2-mercaptobenzimidazole provide better anti-inflammatory pharmacology and improved toxicity profile. ResearchGate. URL:[Link][1]
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Optimization of Protein Kinase CK2 Inhibitors Derived from 4,5,6,7-Tetrabromobenzimidazole. ACS Publications - Journal of Medicinal Chemistry. URL:[Link][2]
